![molecular formula C12H21ClN2OS B1484105 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one CAS No. 2098048-50-9](/img/structure/B1484105.png)
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is a chemical compound with a molecular weight of 239.1 . It is a powder at room temperature . The IUPAC name for this compound is 1,4-bis(chloroacetyl)piperazine .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is 1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is a powder at room temperature . It has a melting point of 135-138°C .Applications De Recherche Scientifique
Antibacterial Activity
The structurally modified derivatives of piperazine, which share a similar core structure to the compound , have been shown to possess antibacterial properties . These compounds have been synthesized and evaluated for their drug likeness according to Lipinski’s rule of five. They have been tested against various bacterial strains, and some have shown promising minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents.
Antipsychotic Drug Development
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used in antipsychotic drug substances . The unique structure of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one could be explored for the development of new antipsychotic medications, potentially offering benefits in terms of efficacy and side-effect profiles.
Antifungal Applications
Similar to their antibacterial use, piperazine compounds have also been found to have antifungal activities . The compound could be investigated for its efficacy against fungal infections, contributing to the development of new antifungal drugs.
Antiviral Research
Piperazine derivatives have exhibited antiviral activities, including against HIV-1 . Research into 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one could uncover new antiviral agents, which is particularly pertinent given the ongoing need for novel treatments against emerging viral pathogens.
Cancer Treatment
Quinoxaline derivatives, which are structurally related to the compound , have been used in drugs to treat cancerous cells . Investigating the cancer-fighting potential of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one could lead to the discovery of new oncological therapies.
Neurological Disorders
Given the role of piperazine derivatives in modulating neurotransmitter activity, there is potential for 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one to be used in the treatment of neurological disorders such as schizophrenia .
Green Chemistry
The synthesis of related compounds has been approached with a focus on green chemistry, aiming for cost-effective and environmentally friendly methods . This approach could be applied to the synthesis of 2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one , optimizing its production in a sustainable manner.
Drug Discovery and SAR Studies
Structure-activity relationship (SAR) studies are crucial in drug discovery, and the compound’s unique structure makes it a valuable candidate for such studies . These investigations could lead to the identification of pharmacophores and the development of new drugs across various therapeutic areas.
Safety and Hazards
The compound “2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one” is classified as a danger according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-2-11(13)12(16)15-6-4-14(5-7-15)10-3-8-17-9-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXHYFVBLVUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



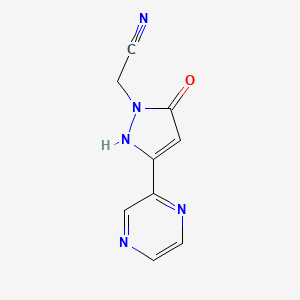
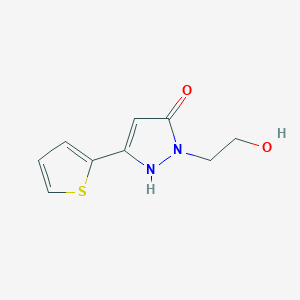
![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484026.png)
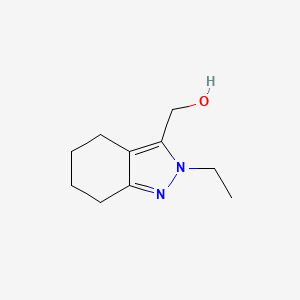
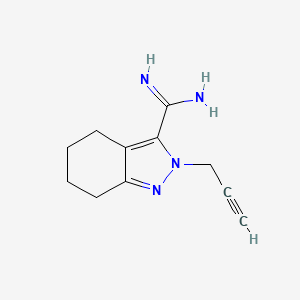
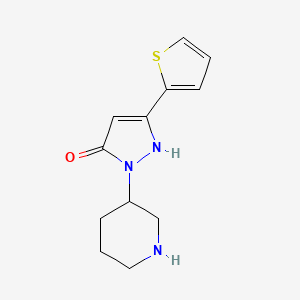

![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)
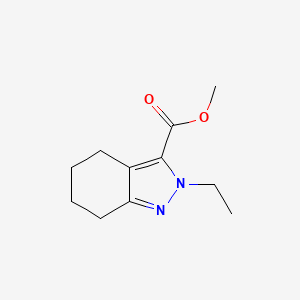

![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1484041.png)

